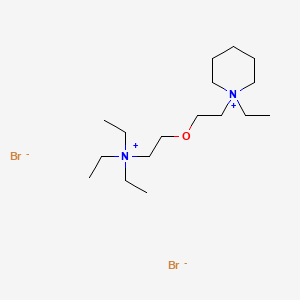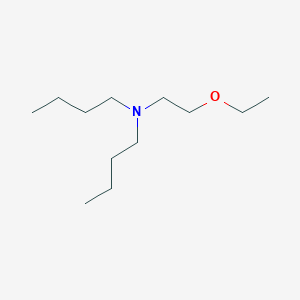
2,5-Diethyl-1-octylpiperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethyl-1-octylpiperidine;hydrochloride is a synthetic organic compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of diethyl and octyl substituents on the piperidine ring, which may influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-1-octylpiperidine;hydrochloride typically involves the alkylation of piperidine with diethyl and octyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the appropriate alkyl halides (diethyl bromide and octyl bromide) to introduce the substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyl-1-octylpiperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,5-Diethyl-1-octylpiperidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Diethyl-1-octylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Diethyl-1-octylpiperidine;hydrochloride include other piperidine derivatives, such as:
- 2,5-Dimethylpiperidine
- 2,5-Diethylpiperidine
- 1-Octylpiperidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both diethyl and octyl groups may confer distinct properties compared to other piperidine derivatives .
Properties
CAS No. |
63191-70-8 |
|---|---|
Molecular Formula |
C17H36ClN |
Molecular Weight |
289.9 g/mol |
IUPAC Name |
2,5-diethyl-1-octylpiperidine;hydrochloride |
InChI |
InChI=1S/C17H35N.ClH/c1-4-7-8-9-10-11-14-18-15-16(5-2)12-13-17(18)6-3;/h16-17H,4-15H2,1-3H3;1H |
InChI Key |
WICBIXONCHBAKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CC(CCC1CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)

![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)



